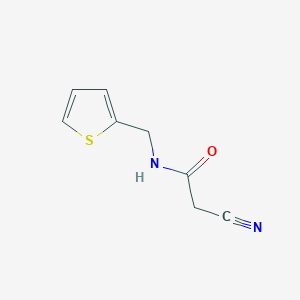

2-Cyano-N-(2-thienylmethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

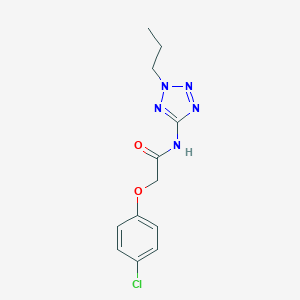

2-Cyano-N-(2-thienylmethyl)acetamide is a biochemical compound with the molecular formula C8H8N2OS and a molecular weight of 180.23 . It is used for research purposes .

Synthesis Analysis

The synthesis of cyanoacetamides, such as 2-Cyano-N-(2-thienylmethyl)acetamide, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of 2-Cyano-N-(2-thienylmethyl)acetamide is represented by the SMILES notation: C1=CSC(=C1)CNC(=O)CC#N .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Wissenschaftliche Forschungsanwendungen

Toxicological Evaluation for Food and Beverage Applications A toxicological evaluation of a compound closely related to 2-Cyano-N-(2-thienylmethyl)acetamide, identified as 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl) acetamide (S2227), was conducted to assess its safety for use in food and beverage applications. This evaluation included studies on its metabolic breakdown, genotoxicity, and oral toxicity in rats, demonstrating its potential safety for consumption at certain levels (Karanewsky et al., 2015).

Heterocyclic Synthesis 2-Cyano-N-(2-hydroxyethyl) acetamide, a compound with structural similarities to 2-Cyano-N-(2-thienylmethyl)acetamide, has been extensively studied for its utility in the synthesis of heterocyclic compounds. These compounds are crucial intermediates in the development of various synthetically useful and novel heterocyclic systems, showcasing the importance of cyanoacetamides in pharmaceutical and chemical research (Gouda et al., 2015).

Synthesis of Heterocyclic Compounds Containing Thienylbenzo[h]Quinoline Moiety Research on the synthesis of new heterocyclic compounds incorporating the thienylbenzo[h]quinoline moiety has been carried out using related cyanoacetamide derivatives. These studies highlight the compound's role in generating novel heterocyclic systems, which could be of interest in developing new therapeutic agents (Al-Taifi et al., 2016).

Antitumor Activity Studies have been conducted on the synthesis and antitumor activity of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives starting from cyanoacetamides similar to 2-Cyano-N-(2-thienylmethyl)acetamide. These compounds exhibited promising inhibitory effects on various cancer cell lines, underscoring the potential of cyanoacetamide derivatives in cancer research (Albratty et al., 2017).

Synthesis of Substituted 1,3-Cyclohexadienes and Heterocyclic Compounds Cyanoacetamide derivatives have been used to synthesize substituted 1,3-cyclohexadienes, thieno[2,3-d]pyrimidine-4(3H)-thiones, and pyridine-2(1H)-thiones through Michael reactions. This research demonstrates the versatility of cyanoacetamides in synthesizing diverse heterocyclic compounds with potential pharmaceutical applications (Dyachenko et al., 2004).

Eigenschaften

IUPAC Name |

2-cyano-N-(thiophen-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c9-4-3-8(11)10-6-7-2-1-5-12-7/h1-2,5H,3,6H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUSPUIOGRNHSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-N-(2-thienylmethyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B350602.png)

![1-[(4-chloro-3-ethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B350604.png)

![1-[(4-bromo-3-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B350614.png)

![N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B350620.png)

![N-[5-chloro-2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B350628.png)

![N-[4-[(4-fluorobenzoyl)carbamothioylamino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B350630.png)

![4-fluoro-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide](/img/structure/B350632.png)

![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B350634.png)

![2-phenyl-N-[2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B350642.png)

![2-methoxy-3-methyl-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide](/img/structure/B350678.png)